molecular formula C12H10N4O3 B15284130 N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide

N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B15284130
M. Wt: 258.23 g/mol
InChI Key: DWXZFFUNFDMOIS-UHFFFAOYSA-N
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Description

N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide is a complex organic compound with the molecular formula C12H10N4O3. It is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core with hydroxyl groups at positions 2 and 4, and an acetamide group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Mechanism of Action

The mechanism of action of N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide is unique due to its specific combination of functional groups and core structure.

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

N-(4-hydroxy-2-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C12H10N4O3/c1-6(17)13-9-10(18)15-12-14-7-4-2-3-5-8(7)16(12)11(9)19/h2-5,19H,1H3,(H,13,17)(H,14,15,18)

InChI Key

DWXZFFUNFDMOIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N2C3=CC=CC=C3N=C2NC1=O)O

Origin of Product

United States

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